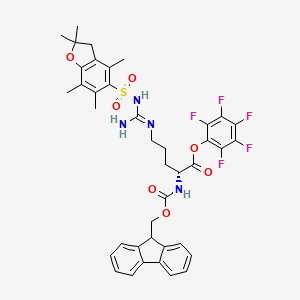

Fmoc-D-Arg(Pbf)-OPfp

描述

Context of D-Amino Acid Incorporation in Synthetic Peptides

While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, offers significant advantages in the design of therapeutic peptides. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. tu-darmstadt.denih.govchemrxiv.org This increased resistance to proteolysis translates to a longer half-life in biological systems, a highly desirable trait for peptide-based drugs. nih.govresearchgate.net Furthermore, the introduction of D-amino acids can induce specific conformational constraints, potentially leading to novel biological activities or improved binding affinities to therapeutic targets. researchgate.netrsc.org The synthesis of such peptides, however, requires high-purity D-amino acid derivatives to ensure the stereochemical integrity of the final product, as separation of L- and D-isomers at the peptide level is often impossible.

Significance of Activated Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net A key step in each cycle is the formation of a new peptide bond, which requires the activation of the carboxyl group of the incoming amino acid. Using pre-activated amino acid derivatives, such as the pentafluorophenyl ester found in Fmoc-D-Arg(Pbf)-OPfp, offers several advantages. These activated esters are stable, often crystalline solids that can be purified to a high degree, ensuring clean coupling reactions. uzh.chrsc.org They react efficiently with the free amino group of the resin-bound peptide, driving the coupling reaction to completion and maximizing the yield of the desired peptide. nih.gov

Overview of the Fmoc Protection Strategy and Orthogonal Protecting Group Chemistry

To prevent unwanted side reactions and control the sequence of amino acid addition during SPPS, the various reactive groups of the amino acids must be temporarily masked with protecting groups. The Fmoc (fluorenylmethyloxycarbonyl) strategy is a widely used approach that employs the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. lu.sersc.org This strategy is part of a broader concept known as orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. tu-darmstadt.deresearchgate.netrsc.org In the Fmoc/tBu strategy, the Fmoc group is removed with a mild base (typically piperidine), while the side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved with a strong acid (like trifluoroacetic acid) at the end of the synthesis. lu.seresearchgate.net This orthogonality is crucial for synthesizing complex peptides, as it allows for selective deprotection and modification at specific sites. researchgate.netmdpi.com

Rationale for the Pbf Side-Chain Protection of the Arginine Guanidine (B92328) Moiety

The side chain of arginine contains a highly basic and nucleophilic guanidinium (B1211019) group that must be protected during Fmoc-based SPPS to prevent side reactions. uzh.ch The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for this purpose. rsc.orggyrosproteintechnologies.com The Pbf group is sufficiently stable to the basic conditions used for Fmoc removal but is readily cleaved by the final acid treatment with trifluoroacetic acid (TFA). uzh.chspringernature.com Compared to its predecessor, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, the Pbf group is removed more rapidly, which is particularly advantageous for peptides containing multiple arginine residues, where complete deprotection can be challenging. chemrxiv.orgspringernature.comcsic.es The use of the Pbf group helps to ensure high yields and purity of the final arginine-containing peptide. uzh.ch

The Role of Pentafluorophenyl (OPfp) Esters as Carboxyl Activating Groups

The pentafluorophenyl (OPfp) ester is a highly effective activating group for the carboxyl function of amino acids in peptide synthesis. nih.gov The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, rendering the ester highly reactive towards nucleophilic attack by the amino group of the growing peptide chain. This high reactivity leads to rapid and efficient coupling reactions, minimizing the risk of side reactions and racemization. nih.gov Kinetic studies have shown that the coupling speed of OPfp esters is significantly higher than that of other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. nih.gov The use of pre-formed, stable, and highly reactive Fmoc-amino acid-OPfp esters simplifies the automation of SPPS and contributes to the synthesis of high-purity peptides. nih.gov

Detailed Research Findings

The efficiency of peptide synthesis is critically dependent on the choice of protecting groups and activation method. The combination within this compound is designed to optimize this process. The following table summarizes comparative data on the performance of different protecting groups and activated esters, highlighting the advantages of the Pbf and OPfp moieties.

| Feature Comparison | Group/Method 1 | Group/Method 2 | Finding | Reference |

| Arginine Side-Chain Protection | Arg(Pbf) | Arg(Pmc) | The Pbf group is removed 1-2 times faster with TFA than the Pmc group, which is beneficial for peptides with multiple Arg residues. | springernature.com |

| Arginine Side-Chain Protection | Arg(Pbf) | Arg(Mtr) | The Pbf group is significantly more acid-labile than the Mtr group, avoiding harsh deprotection conditions that can cause side reactions. | chemrxiv.org |

| Carboxyl Group Activation | OPfp esters | ONp esters | The relative coupling rate of OPfp esters is substantially higher (OPfp >> ONp, ratio approx. 111:1). | nih.gov |

| Carboxyl Group Activation | OPfp esters | Symmetrical Anhydrides | OPfp esters offer comparable coupling rates and product purity to symmetrical anhydrides but with the added benefits of being stable, crystalline solids that are easier to handle. | researchgate.net |

| Routine Use in SPPS | Pentafluorophenyl esters | Other reactive esters | In a comparative study, pentafluorophenyl esters were found to be the most suitable for routine use in simultaneous solid-phase peptide synthesis. | nih.gov |

Compound Names Table

Structure

2D Structure

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099281 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-33-8 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Arg Pbf Opfp

Precursor Synthesis: Fmoc-D-Arg(Pbf)-OH

The synthesis of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, or Fmoc-D-Arg(Pbf)-OH, is a foundational process. advancedchemtech.compeptide.com A common and efficient method involves a six-step sequence starting from D-arginine. google.comchemicalbook.com This pathway temporarily masks the α-amino group with a tert-butyloxycarbonyl (Boc) group while the more permanent 9-fluorenylmethoxycarbonyl (Fmoc) and pentamethyldihydrobenzofuran-sulfonyl (Pbf) protecting groups are installed on the α-amino and guanidino functionalities, respectively. google.comchempep.com

The first step in the synthesis is the protection of the carboxylic acid functionality of D-arginine via esterification. This is crucial to prevent its participation in subsequent reactions. Typically, D-arginine hydrochloride is reacted with an alcohol, such as anhydrous methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like thionyl chloride (SOCl₂). chemicalbook.comsapub.org The thionyl chloride reacts with the alcohol to form HCl in situ, which catalyzes the esterification. The reaction mixture is often cooled initially and then allowed to proceed at room temperature or with gentle heating. chemicalbook.com

Table 1: Reagents and Conditions for D-Arginine Esterification

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | D-Arginine Hydrochloride (Arg·HCl) | chemicalbook.com |

| Reagents | Anhydrous Methanol (MeOH) or Ethanol (EtOH), Thionyl Chloride (SOCl₂) | chemicalbook.comsapub.org |

| Conditions | Initial cooling (-10 to -5°C), followed by reaction at room temperature or heating to ~35°C for 24-48 hours. | chemicalbook.com |

| Product | D-Arginine methyl ester dihydrochloride (B599025) (H-D-Arg-OMe·2HCl) or the corresponding ethyl ester. | chemicalbook.com |

With the carboxyl group protected as an ester, the next step is to protect the α-amino group. A temporary protecting group is chosen for this stage, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability in subsequent reaction conditions and its selective removability under acidic conditions. google.com The arginine ester is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or a mixture of water and THF. chemicalbook.com

Table 2: Nα-Boc Protection of D-Arginine Ester

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | D-Arginine methyl ester dihydrochloride (H-D-Arg-OMe·2HCl) | chemicalbook.com |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Sodium Bicarbonate) | |

| Solvent | Tetrahydrofuran (THF), Dioxane, or aqueous mixtures | |

| Conditions | Reaction at 0–5°C to minimize side reactions, followed by workup. |

| Product | Boc-D-Arg-OMe·HCl | chemicalbook.com |

The highly basic and nucleophilic guanidine (B92328) side chain of arginine must be protected to prevent side reactions during peptide synthesis. rsc.orgomizzur.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used for this purpose. It offers robust protection and is removable under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the peptide resin. advancedchemtech.comchempep.com The Pbf group is introduced by reacting Boc-D-Arg-OMe with Pbf-Cl under alkaline conditions, often using a base like potassium carbonate in a solvent such as acetone. google.comchemicalbook.com This method has been shown to be efficient, requiring only a small excess of Pbf-Cl for a complete reaction, which is economically advantageous as Pbf-Cl is an expensive reagent. google.com

Table 3: Pbf Protection of the Guanidine Group

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Boc-D-Arg-OMe·HCl | chemicalbook.com |

| Reagents | Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride), Potassium Carbonate (K₂CO₃) | chemicalbook.com |

| Solvent | Acetone, with a small amount of water | chemicalbook.com |

| Conditions | Temperature maintained at 40-45°C. | chemicalbook.com |

| Product | Boc-D-Arg(Pbf)-OMe | chemicalbook.com |

Once the guanidine group is protected, the temporary Nα-Boc group is selectively removed to free the α-amino group for the subsequent introduction of the Fmoc group. google.com The key to this step is the use of conditions that cleave the acid-labile Boc group without affecting the Pbf group or the carboxyl ester. nih.gov This is typically achieved by treating the protected intermediate with a solution of hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane. chemicalbook.comresearchgate.net The Pbf group is stable under these moderately acidic conditions. chempep.com

Table 4: Selective Nα-Boc Deprotection

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Boc-D-Arg(Pbf)-OMe | chemicalbook.com |

| Reagents | 3N HCl in Ethyl Acetate | chemicalbook.com |

| Conditions | Temperature maintained at 10-15°C, followed by stirring at room temperature. | chemicalbook.com |

| Product | H-D-Arg(Pbf)-OMe·HCl | chemicalbook.com |

With the α-amino group now free (as a hydrochloride salt), the carboxyl protecting group must be removed. The methyl or ethyl ester is hydrolyzed back to a free carboxylic acid through saponification. google.com This is accomplished by treating the intermediate with a strong base, such as sodium hydroxide (B78521) (NaOH), in a solvent mixture, typically aqueous ethanol. chemicalbook.com The pH of the reaction is carefully controlled (pH 10-12) to ensure complete hydrolysis while minimizing potential side reactions like racemization. chemicalbook.com

Table 5: Saponification of the Carboxyl Ester

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | H-D-Arg(Pbf)-OMe·HCl | chemicalbook.com |

| Reagents | Sodium Hydroxide (NaOH) solution | chemicalbook.com |

| Solvent | 95% Ethanol | chemicalbook.com |

| Conditions | pH adjusted to 11-12; reaction followed by acidification to pH 7 for crystallization. | chemicalbook.com |

| Product | H-D-Arg(Pbf)-OH | chemicalbook.com |

The final step in the synthesis of the precursor is the introduction of the base-labile Fmoc protecting group onto the now-free Nα-amino functionality. google.com This is a critical step as the Fmoc group is the cornerstone of the most common strategy for solid-phase peptide synthesis. The reaction is carried out by treating H-D-Arg(Pbf)-OH with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). chemicalbook.com The reaction is performed under mild alkaline conditions, with the pH carefully controlled to ensure selective acylation of the α-amino group. chemicalbook.com

Table 6: Nα-Fmoc Group Introduction

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | H-D-Arg(Pbf)-OH | chemicalbook.com |

| Reagents | Fmoc-Osu, Sodium Carbonate (Na₂CO₃) | chemicalbook.com |

| Solvent | Water and Tetrahydrofuran (THF) | chemicalbook.com |

| Conditions | pH maintained at 8-9, temperature controlled at 15-20°C. | chemicalbook.com |

| Final Precursor | Fmoc-D-Arg(Pbf)-OH | chemicalbook.com |

Following this six-step sequence, the target precursor, Fmoc-D-Arg(Pbf)-OH, is obtained and can be purified for use in the final activation step.

Activation to Fmoc-D-Arg(Pbf)-OPfp

To enhance its reactivity for amide bond formation in peptide synthesis, the carboxylic acid of Fmoc-D-Arg(Pbf)-OH is converted into an active ester. sci-hub.se The pentafluorophenyl (Pfp) ester is a highly effective activating group used in SPPS. sigmaaldrich.comgoogle.com The synthesis of this compound is achieved by reacting the precursor with pentafluorophenol (B44920) in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). justia.com This creates a pre-activated building block that can be directly used for coupling to the free amino group of a growing peptide chain on a solid support. google.comjustia.com

Saponification of the Carboxyl Ester

Activation to Pentafluorophenyl Ester: this compound

The creation of this compound from its corresponding Nα-Fmoc-protected and side-chain-protected carboxylic acid, Fmoc-D-Arg(Pbf)-OH, is a well-established procedure in peptide synthesis. chemicalbook.compeptide.com The OPfp ester is favored due to its high reactivity and reduced susceptibility to spontaneous hydrolysis compared to other active esters. wikipedia.org This stability allows for the isolation, purification, and storage of the activated amino acid derivative, making it a convenient reagent for both manual and automated peptide synthesis. bachem.comsigmaaldrich-jp.com

The conversion of the carboxylic acid to the OPfp ester is typically achieved through a condensation reaction facilitated by a coupling agent. The primary reactants are the N-alpha-Fmoc, side-chain Pbf-protected D-arginine (Fmoc-D-Arg(Pbf)-OH), and pentafluorophenol (Pfp-OH). wikipedia.orgthieme-connect.de A carbodiimide (B86325), most commonly Dicyclohexylcarbodiimide (DCC), is used to mediate the esterification. google.comgoogle.com

The reaction is generally performed in an aprotic organic solvent, such as ethyl acetate or dichloromethane (B109758) (DCM), to ensure the solubility of the reactants and prevent side reactions. thieme-connect.dechempep.com The process is initiated by dissolving the protected amino acid and a slight excess of pentafluorophenol in the solvent. The mixture is then cooled, typically to 0°C, before the addition of the carbodiimide. thieme-connect.de This initial cooling helps to control the reaction rate and minimize potential side reactions. After the addition of the coupling agent, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. thieme-connect.de

| Component | Role | Typical Example | Key Considerations |

|---|---|---|---|

| Protected Amino Acid | Substrate | Fmoc-D-Arg(Pbf)-OH | The starting material with a free carboxylic acid. |

| Activating Alcohol | Nucleophile | Pentafluorophenol (Pfp-OH) | Forms the active ester; its electron-withdrawing nature makes it a good leaving group. thieme-connect.denbinno.com |

| Coupling Agent | Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates the removal of water to form the ester bond. organic-chemistry.orgsci-hub.se |

| Solvent | Reaction Medium | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Must be aprotic and able to dissolve reactants. thieme-connect.dechempep.com |

| Temperature | Reaction Control | 0°C to Room Temperature | Initial cooling minimizes side reactions. thieme-connect.de |

The mechanism of OPfp ester formation using a carbodiimide like DCC involves a multi-step process. organic-chemistry.org

Activation of the Carboxylic Acid : The reaction initiates with the protonation of one of the nitrogen atoms of the DCC molecule by the carboxylic acid of Fmoc-D-Arg(Pbf)-OH. The resulting carboxylate then attacks the central carbon of the protonated DCC.

Formation of the O-Acylisourea Intermediate : This nucleophilic attack leads to the formation of a highly reactive O-acylisourea intermediate. thieme-connect.deorganic-chemistry.org This intermediate is essentially an activated form of the original carboxylic acid, primed for nucleophilic substitution.

Nucleophilic Attack by Pentafluorophenol : The hydroxyl group of pentafluorophenol, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. organic-chemistry.org The powerful electron-withdrawing properties of the five fluorine atoms on the phenyl ring increase the acidity of the phenolic proton, making the pentafluorophenoxide a potent nucleophile in this context. wikipedia.org

Product Formation and Byproduct Generation : The tetrahedral intermediate formed in the previous step collapses, yielding the desired this compound ester and dicyclohexylurea (DCU). organic-chemistry.org DCU is a stable urea (B33335) derivative that is typically insoluble in common reaction solvents like DCM or ethyl acetate and can be conveniently removed by filtration. google.com

A potential side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which would represent a dead-end for the desired reaction pathway. organic-chemistry.org Performing the reaction at low temperatures helps to suppress this rearrangement. thieme-connect.de

Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. The goal is to maximize the formation of the desired active ester while minimizing side reactions and facilitating easy purification. researchgate.net

Stoichiometry : Using a slight excess (e.g., 1.1 to 1.2 equivalents) of both pentafluorophenol and the carbodiimide coupling agent relative to the protected amino acid can help drive the reaction to completion. thieme-connect.de However, a large excess should be avoided to prevent complications during purification.

Temperature Control : As mentioned, initiating the reaction at 0°C is crucial to minimize the formation of the N-acylurea byproduct. thieme-connect.deorganic-chemistry.org Allowing the reaction to proceed to completion at room temperature ensures a reasonable reaction rate.

Solvent Choice : The choice of solvent is critical. Aprotic solvents like ethyl acetate, dichloromethane, or dimethylformamide (DMF) are standard. thieme-connect.dechempep.com The solvent must effectively dissolve the starting amino acid derivative and pentafluorophenol but should ideally have low solubility for the dicyclohexylurea byproduct to allow for its removal by filtration. google.com

Reaction Monitoring : The progress of the esterification can be monitored using techniques like Thin-Layer Chromatography (TLC) to track the consumption of the starting Fmoc-D-Arg(Pbf)-OH. This helps determine the optimal reaction time, preventing unnecessary stirring that might lead to product degradation or other side reactions.

Purification : The primary purification step involves the filtration of the precipitated dicyclohexylurea. google.com The filtrate, containing the product, is then typically concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization, often from a solvent system like ethanol or ethyl acetate/hexane, to yield the pure, crystalline this compound. thieme-connect.de

| Parameter | Objective | Typical Strategy | Rationale |

|---|---|---|---|

| Reagent Stoichiometry | Drive reaction to completion | Use 1.1-1.2 eq. of Pfp-OH and DCC | Ensures full conversion of the limiting amino acid. thieme-connect.de |

| Temperature | Minimize side reactions | Start at 0°C, then warm to RT | Suppresses N-acylurea formation. organic-chemistry.org |

| Solvent | Facilitate reaction and purification | Use aprotic solvent (e.g., EtOAc, DCM) | Ensures reagent solubility and precipitation of DCU byproduct. thieme-connect.dechempep.com |

| Purification | Isolate high-purity product | Filter DCU, then recrystallize product | Removes insoluble byproducts and other impurities. thieme-connect.degoogle.com |

Mechanistic Principles of Fmoc D Arg Pbf Opfp in Peptide Bond Formation

General Mechanism of Fmoc-Based SPPS

Fmoc-based SPPS is a cyclic process that builds a peptide chain while it is anchored to a solid support. altabioscience.com This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid being added. altabioscience.comgenscript.com

Nα-Fmoc Deprotection via Base-Catalyzed β-Elimination

The first step in each cycle of peptide chain elongation is the removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide. This is achieved through a base-catalyzed β-elimination reaction. nih.govpeptide.com A weak amine base, typically a 20% solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF), is used to abstract the acidic proton at the C9 position of the fluorene (B118485) ring system. altabioscience.comgenscript.com

This initial deprotonation leads to a β-elimination cascade, resulting in the release of the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). altabioscience.comnih.gov The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the electrophilic DBF, forming a stable adduct that is washed away. peptide.com This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide, which would otherwise lead to chain termination. chempep.com

The progress of the deprotection can be monitored by UV spectroscopy due to the strong UV absorbance of the dibenzofulvene-piperidine adduct. altabioscience.compeptide.com

Nucleophilic Acyl Substitution for Amide Bond Formation

Following the deprotection and washing steps, the next Fmoc-protected amino acid is introduced to be coupled to the newly exposed N-terminal amine of the resin-bound peptide. This coupling reaction is a nucleophilic acyl substitution, where the N-terminal amine of the growing peptide chain acts as the nucleophile, attacking the activated carboxyl group of the incoming amino acid. altabioscience.com This results in the formation of a new amide (peptide) bond.

For the reaction to proceed efficiently, the carboxylic acid of the incoming amino acid must be activated. This is often achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Specific Reactivity Profile of Fmoc-D-Arg(Pbf)-OPfp

The specific structure of this compound imparts a unique reactivity profile that is highly advantageous in peptide synthesis. Each component of the molecule plays a critical role in the efficiency and outcome of the coupling reaction.

Influence of D-Configuration on Coupling Stereochemistry

The "D" in this compound signifies that the arginine residue has a D-configuration, meaning it is the enantiomer of the naturally occurring L-arginine. omizzur.commasterorganicchemistry.com The incorporation of D-amino acids into peptide chains is a common strategy to enhance the metabolic stability of the resulting peptide, as they are less susceptible to degradation by proteases. chempep.compeptide.com

The use of a D-amino acid does not fundamentally alter the mechanism of peptide bond formation. However, maintaining the stereochemical integrity of the chiral center is paramount. The use of pre-activated OPfp esters is particularly advantageous in this regard, as it minimizes the risk of racemization (the conversion of the D-enantiomer to a mixture of D and L forms) that can sometimes be promoted by certain in-situ activation methods, especially those involving basic conditions. sigmaaldrich-jp.com

Impact of the Pbf Group on Guanidine (B92328) Side-Chain Protection During Coupling

The side chain of arginine contains a highly basic and nucleophilic guanidinium (B1211019) group. If left unprotected during peptide synthesis, this group can lead to several undesirable side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a bulky and effective protecting group for the guanidinium side chain of arginine. chempep.comadvancedchemtech.com

The Pbf group is stable under the basic conditions used for Fmoc deprotection but can be readily removed under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA). chempep.comadvancedchemtech.com This orthogonality is a key principle of Fmoc-based SPPS. altabioscience.com The Pbf group effectively prevents the guanidinium side chain from participating in any side reactions during the coupling steps, ensuring that the peptide chain is elongated correctly. chempep.com While the bulkiness of the Pbf group can sometimes lead to steric hindrance, it is generally considered one of the most effective protecting groups for arginine in Fmoc SPPS. chempep.comresearchgate.net

Considerations for Side-Reaction Prevention During Coupling

The synthesis of peptides using this compound requires careful management of reaction conditions to prevent the formation of impurities. Side reactions can compromise the yield and purity of the final peptide. Key considerations include mitigating racemization, suppressing the formation of ornithine from the arginine side chain, and preventing the formation of diketopiperazine at the N-terminus of the growing peptide chain.

Mitigation of Racemization during Activation and Coupling

Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, is a significant risk during peptide synthesis, particularly during the carboxyl group activation step. nih.gov The mechanism often involves the formation of a symmetric intermediate, such as a 5(4H)-oxazolone, which can lose its stereochemical integrity. While urethane-based protecting groups like Fmoc generally suppress this pathway, racemization can still occur, especially with certain amino acids or under harsh coupling conditions. nih.govbachem.com

The use of pre-activated esters, specifically pentafluorophenyl (OPfp) esters, is a well-established strategy to minimize racemization. bachem.com this compound is an isolated, stable, and highly reactive building block. bachem.com Its use circumvents the in situ activation step with carbodiimides or other coupling reagents in the presence of a tertiary base, which is often where racemization occurs. bachem.comresearchgate.net

Key factors in mitigating racemization with this compound include:

Avoidance of Excess Base: The coupling of OPfp esters does not strictly require a base, which helps keep racemization to a minimum. bachem.com In cases where a base is used to neutralize the salt of an incoming amino component, weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger, more sterically hindered bases like N,N-Diisopropylethylamine (DIPEA). bachem.com

Pre-formed Activation: As this compound is a pre-activated, crystalline solid, the risks associated with generating the active species in the reaction vessel are eliminated. bachem.com This provides greater control over the reaction and enhances chiral stability.

Reaction Speed: The high reactivity of OPfp esters leads to rapid peptide bond formation, often completing within minutes. rsc.org This short coupling time reduces the opportunity for the activated intermediate to undergo racemization.

Studies have demonstrated that couplings employing Fmoc-amino acid pentafluorophenyl esters are substantially free from racemization. This makes this compound a preferred choice for incorporating D-arginine, especially in sequences where maintaining stereochemical purity is critical.

Table 1: Comparison of Racemization Levels with Different Activation Methods This table provides illustrative data based on findings in the literature regarding the propensity of different activation methods to cause racemization.

| Activation Method | Reagents | Base Requirement | Relative Racemization Risk | Reference |

|---|---|---|---|---|

| Pentafluorophenyl Ester | Fmoc-AA-OPfp | None (or weak base for salt neutralization) | Very Low | , bachem.com |

| Carbodiimide (B86325) + Additive | Fmoc-AA-OH + DIC/DCC + HOBt/Oxyma | Minimal (base-free conditions possible) | Low | bachem.com |

| Uronium/Aminium Salt | Fmoc-AA-OH + HBTU/HATU | Required (e.g., DIPEA, NMM) | Moderate to High | bachem.com, researchgate.net |

| Phosphonium Salt | Fmoc-AA-OH + PyBOP/PyAOP | Required (e.g., DIPEA, NMM) | Low to Moderate | bachem.com |

Suppression of Ornithine Formation due to Guanidine Protection

A potential side reaction during the synthesis of arginine-containing peptides is the degradation of the arginine side chain to form ornithine. This transformation involves the cleavage of the guanidinium group. The choice of protecting group for the guanidino function is crucial to prevent this and other unwanted reactions.

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the arginine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). chempep.com Its primary role is to mask the highly nucleophilic and basic guanidino group, preventing it from participating in side reactions during peptide chain elongation. chempep.com

Key features of the Pbf group that suppress ornithine formation include:

Acid Lability: The Pbf group is designed to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final deprotection step (e.g., trifluoroacetic acid, TFA). chempep.com This stability under coupling and Fmoc-deprotection conditions ensures the integrity of the arginine side chain throughout the synthesis.

Electronic and Steric Properties: The sulfonyl-based Pbf group effectively deactivates the guanidinium moiety, reducing its basicity and nucleophilicity. Its bulkiness may also contribute to shielding the side chain from chemical attack.

Table 2: Comparison of Common Arginine Side-Chain Protecting Groups

| Protecting Group | Relative Acid Lability | Stability to Piperidine | Key Advantages | Potential Side Reactions | Reference |

|---|---|---|---|---|---|

| Pbf | High | High | Good yields, standard for Fmoc-SPPS | Sulfonation of Trp during cleavage | peptide.com, |

| Pmc | Moderate | High | More acid-labile than Mtr | Sulfonation of Trp during cleavage | peptide.com |

| Mtr | Low | High | Used in early Fmoc-SPPS | Difficult to cleave, requires harsh conditions | peptide.com, thermofisher.com |

| Boc | High | High | Alternative protection scheme | Requires harsher deprotection conditions than Pbf | chempep.com |

Prevention of Diketopiperazine Formation at the N-Terminus

Diketopiperazine (DKP) formation is a frequent and problematic side reaction in SPPS, particularly after the coupling of the second amino acid. acs.org It involves an intramolecular cyclization where the deprotected N-terminal amino group of a dipeptide-resin attacks its own C-terminal ester linkage to the solid support. acs.orgiris-biotech.de This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, terminating peptide chain growth. acs.orgspringernature.com

The risk of DKP formation is sequence-dependent and is significantly enhanced under the basic conditions used for Fmoc deprotection. iris-biotech.de When this compound is coupled to the first amino acid on the resin, the resulting N-terminal D-Arg is susceptible to this side reaction upon removal of its Fmoc group.

Several strategies can be employed to minimize or prevent DKP formation:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl (2-ClTrt) chloride resin, sterically hinders the N-terminal amine from attacking the backbone ester linkage, thereby suppressing DKP formation. chempep.com

Coupling of Dipeptide Units: Instead of coupling single amino acids sequentially, a pre-formed Fmoc-protected dipeptide (e.g., Fmoc-Xaa-D-Arg-OH) can be coupled to the first amino acid. This bypasses the vulnerable dipeptide-resin stage where cyclization occurs. iris-biotech.dechempep.com

Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can drastically reduce DKP formation. Strategies include using lower concentrations of piperidine, replacing piperidine with a different base like piperazine (B1678402), or using a cocktail such as 2% DBU and 5% piperazine in NMP, which has been shown to be effective. acs.org

Introduction of a Proline Mimic: For sequences particularly prone to this side reaction, the incorporation of pseudoproline dipeptides can alter the backbone conformation and prevent cyclization.

Table 3: Strategies to Mitigate Diketopiperazine (DKP) Formation

| Strategy | Mechanism of Action | Effectiveness | Considerations | Reference |

|---|---|---|---|---|

| Use of 2-Chlorotrityl Resin | Steric hindrance from the bulky trityl linker prevents intramolecular cyclization. | High | Resin is highly acid-sensitive, allowing for mild peptide cleavage. | chempep.com, |

| Dipeptide Coupling | Bypasses the formation of the DKP-prone dipeptidyl-resin intermediate. | High | Requires synthesis of the dipeptide unit; risk of racemization during dipeptide preparation. | iris-biotech.dechempep.com |

| Modified Fmoc Deprotection | Milder basic conditions (e.g., 5% piperazine) reduce the rate of base-catalyzed cyclization. | Moderate to High | May require longer deprotection times or may not be universally applicable. | acs.org |

| Use of DBU/Piperazine | A specialized base cocktail that effectively removes the Fmoc group while suppressing DKP formation. | High | Offers a robust alternative to standard piperidine/DMF. | acs.org |

Advanced Methodological Applications in Solid Phase Peptide Synthesis Utilizing Fmoc D Arg Pbf Opfp

Integration into Automated Peptide Synthesis Protocols

Fmoc-D-Arg(Pbf)-OPfp is well-suited for integration into automated peptide synthesis protocols due to its nature as a pentafluorophenyl (Pfp) active ester. google.com Pfp esters of Fmoc-amino acids are recognized for their high reactivity and stability, which simplifies the synthesis process by eliminating the need for in-situ activation steps. google.comrsc.org This is particularly advantageous in automated synthesizers where the use of pre-activated, stable building blocks streamlines the workflow and enhances the reliability of the coupling reactions. google.comchempep.com

The use of Pfp esters like this compound is compatible with the continuous flow systems often employed in automated SPPS. google.com Their high reactivity ensures efficient coupling, which is crucial for the successful assembly of complex peptides. google.com While Pfp esters are highly reactive, their stability in common SPPS solvents allows them to be stored in solution for periods, a useful feature for automated platforms. google.com

Optimization of Solvent Systems and Reaction Environments (e.g., DMF, NMP)

The choice of solvent is critical in SPPS as it affects resin swelling, reagent solubility, and reaction kinetics. thermofisher.compeptide.com The most commonly used solvents for Fmoc-based SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). thermofisher.combiotage.com

N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solubilizes the amino acid derivatives and reagents used in peptide synthesis. researchgate.net It also promotes the necessary swelling of the polystyrene-based resins typically used in SPPS, making the reactive sites accessible. researchgate.net However, DMF can decompose over time to form dimethylamine, which can cause premature removal of the Fmoc protecting group. peptide.com

N-Methyl-2-pyrrolidone (NMP) is another popular solvent for SPPS, often considered a superior alternative to DMF, particularly for synthesizing hydrophobic or aggregation-prone peptides. biotage.combiotage.com NMP is more polar and has better-solvating properties than DMF, which can lead to improved coupling yields. peptide.com It is also more stable than DMF and does not degrade to form problematic byproducts. biotage.com

The selection between DMF and NMP can significantly impact the synthesis of peptides containing the bulky this compound. The enhanced solubilizing capacity of NMP may be beneficial in preventing aggregation and ensuring efficient coupling of this sterically hindered amino acid. biotage.com Recent research has also explored greener binary solvent mixtures to reduce the reliance on traditional polar aprotic solvents. acs.orgresearchgate.net

Below is a table comparing the properties of DMF and NMP relevant to their use in SPPS.

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Polarity | High | Higher than DMF |

| Solvating Capacity | Good | Excellent, especially for hydrophobic sequences |

| Stability | Can decompose to dimethylamine | More stable |

| Viscosity | Lower | Higher |

| Common Use | Standard solvent for SPPS | Preferred for difficult or hydrophobic peptides |

Monitoring Coupling Efficiency with this compound

Ensuring the completion of each coupling step is vital for the synthesis of high-purity peptides. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the desired product.

Qualitative and Quantitative Analytical Techniques (e.g., Ninhydrin (B49086) Test)

The Ninhydrin test , also known as the Kaiser test, is a widely used qualitative method to monitor the presence of free primary amines on the resin. peptide.commicrobenotes.com After the coupling of this compound, a small sample of the resin is treated with ninhydrin reagents. iris-biotech.de

A positive result (an intense blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. peptide.comvedantu.com

A negative result (colorless or yellowish) suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin. vedantu.com

This test is highly sensitive and is a crucial checkpoint in SPPS. microbenotes.comiris-biotech.de If an incomplete coupling is detected, a second coupling step can be performed before proceeding to the next deprotection and coupling cycle. peptide.com For quantitative analysis, the release of the Fmoc group upon treatment with piperidine (B6355638) can be monitored spectrophotometrically. iris-biotech.de

Cleavage and Side-Chain Deprotection Strategies for Peptides Containing D-Arginine

The final step in SPPS is the cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. For peptides containing Arg(Pbf), this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

Optimization of Acidic Cleavage Conditions (e.g., TFA-based Reagent K, TFA/TIS/Water)

The Pbf group is labile to strong acids like TFA, but the efficiency of its removal can be influenced by the cleavage cocktail composition and reaction time. thermofisher.comnih.gov The deprotection of Arg(Pbf) is generally faster than for older protecting groups like Pmc or Mtr. thermofisher.com

Common cleavage cocktails include:

TFA/TIS/Water (95:2.5:2.5): This is a widely used and effective cocktail for the cleavage of most peptides, including those with Arg(Pbf). sigmaaldrich.comgoogle.com The triisopropylsilane (B1312306) (TIS) acts as a scavenger.

Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT - 82.5:5:5:5:2.5): This is a more potent cleavage mixture containing a variety of scavengers, making it suitable for complex peptides with multiple sensitive residues. sigmaaldrich.comacs.org It is particularly useful when tryptophan is present in the sequence. nih.gov

| Cleavage Cocktail | Composition | Primary Use |

| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, suitable for most peptides including those with Arg(Pbf). sigmaaldrich.comgoogle.com |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with sensitive residues like Trp, Met, Cys. sigmaaldrich.comacs.orgnih.gov |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose cleavage. acs.orgwpmucdn.com |

Role of Scavengers in Preventing Undesired Peptide Modifications

During the acidic cleavage process, the protecting groups and the resin linker generate highly reactive cationic species. sigmaaldrich.com These carbocations can reattach to the peptide or modify sensitive amino acid side chains (e.g., tryptophan, methionine, tyrosine, cysteine) through alkylation. sigmaaldrich.comresearchgate.net

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, thereby preventing side reactions. sigmaaldrich.com

Triisopropylsilane (TIS): A very common scavenger that effectively quenches trityl cations and other carbocations. researchgate.net It is also a mild reducing agent. nih.gov

Water: Acts as a scavenger for tert-butyl cations. acs.org

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in protecting cysteine and methionine residues. sigmaaldrich.com

Phenol and Thioanisole: Aromatic scavengers that help to prevent the alkylation of tryptophan. sigmaaldrich.com

The appropriate selection and combination of scavengers are crucial for obtaining a high-purity crude peptide, especially when dealing with sequences containing sensitive amino acids alongside D-Arg(Pbf). sigmaaldrich.comacs.org

Utilization with Specialized Resin Linkers and Solid Supports

The choice of resin dictates the C-terminal functionality of the synthesized peptide, with options for peptide acids or amides depending on the linker employed. uci.edu For the synthesis of peptide amides, Rink Amide and Sieber Amide resins are frequently utilized. uci.edu Conversely, Wang and 2-chlorotrityl resins are the supports of choice for generating peptides with a C-terminal carboxylic acid. uci.edurapp-polymere.com The compatibility of this compound with these diverse platforms underscores its versatility in SPPS.

Polystyrene-Based Resins

Standard polystyrene (PS) resins, cross-linked with divinylbenzene (B73037) (DVB), have long been the workhorse of SPPS. rapp-polymere.comiris-biotech.de Fmoc-D-Arg(Pbf)-OH can be effectively loaded onto PS-based supports like Wang resin, which is designed for the synthesis of peptide acids. rapp-polymere.comcem.comrapp-polymere.com The loading capacity of these resins can be tailored; for instance, low-loading Wang resins (e.g., 0.25-0.40 mmol/g) are particularly advantageous for the synthesis of long or challenging peptide sequences. cem.com The 2-chlorotrityl chloride (CTC) resin is another PS-based support that is highly suitable for attaching Fmoc-Arg(Pbf)-OH, often used to prepare protected peptide fragments. google.com

Polyethylene (B3416737) Glycol (PEG)-Grafted Resins

To enhance the solvation properties of the solid support and make it more compatible with the growing peptide chain, polyethylene glycol (PEG) has been grafted onto polystyrene cores, creating PEG-PS resins. cd-bioparticles.comnih.gov These supports, such as TentaGel, exhibit improved swelling in a wide range of solvents used in SPPS. nih.govresearchgate.net The use of PEG-PS supports can minimize side reactions and is recommended for the synthesis of C-terminal cysteine-containing peptides to reduce the formation of unwanted impurities. thermofisher.com

Fmoc-D-Arg(Pbf) has been successfully utilized with Rink Amide PEG-Polystyrene resins. cd-bioparticles.com These resins are recommended for synthesizing peptides up to 40 residues in length and are stable under the acidic conditions required for cleavage. cd-bioparticles.com The PEG spacer, typically with a molecular weight around 3000 Da, increases the stability of the resin towards acid treatment and minimizes leaching. cd-bioparticles.com

Specialized Linkers

The linker molecule connects the growing peptide chain to the solid support. The choice of linker is crucial as it determines the conditions under which the peptide can be cleaved from the resin.

Rink Amide Linker : This linker is widely used for the synthesis of peptide amides. uni-regensburg.de Peptides constructed on Rink Amide resins are typically cleaved using a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thermofisher.com The combination of this compound with a Rink Amide resin provides an efficient route to D-arginine-containing peptide amides.

Sieber Amide Linker : The Sieber Amide resin is another valuable tool for producing peptide amides. It is known for its acid lability, allowing for the release of protected peptide amides under milder acidic conditions compared to the Rink Amide linker. This can be particularly beneficial when sensitive residues are present in the peptide sequence.

Wang Linker : As a standard support for synthesizing peptide acids via the Fmoc strategy, the Wang linker is cleaved with a high percentage of TFA (50-95%) to yield the free peptide acid. rapp-polymere.comrapp-polymere.com The use of this compound allows for the efficient incorporation of D-arginine at any position in a peptide sequence being assembled on a Wang resin.

2-Chlorotrityl (CTC) Linker : This highly acid-sensitive linker is ideal for the preparation of protected peptide fragments. google.com The cleavage from CTC resin can be achieved under very mild acidic conditions, which helps to preserve acid-labile side-chain protecting groups. google.com

Research Findings and Coupling Efficiency

The efficiency of coupling Fmoc-protected amino acids, including the sterically hindered Fmoc-Arg(Pbf)-OH, is a key factor in SPPS. Studies have investigated various coupling methods to optimize the condensation of Fmoc-Arg(Pbf)-OH onto resins like Rink Amide-AM Resin. researchgate.net The use of pre-activated esters like this compound can circumvent the need for in-situ activation, potentially leading to faster and more efficient coupling reactions. The selection of appropriate solvents and coupling additives is also critical. For instance, N,N-dimethylformamide (DMF) is a common solvent, and coupling reagents like HATU in the presence of a base such as DIPEA are often employed to facilitate the reaction. sigmaaldrich.com

The table below summarizes the characteristics of various specialized resins and linkers compatible with this compound.

| Resin/Linker Type | Solid Support Matrix | C-Terminal Functionality | Cleavage Conditions | Key Advantages |

| Rink Amide | Polystyrene or PEG-PS | Amide | High TFA concentration (e.g., 95%) cd-bioparticles.comthermofisher.com | Robust and widely used for peptide amides. |

| Sieber Amide | Polystyrene | Amide | Mildly acidic (e.g., 1% TFA in DCM) | Allows for cleavage of protected peptide amides. |

| Wang | Polystyrene | Carboxylic Acid | 50-95% TFA rapp-polymere.comrapp-polymere.com | Standard for peptide acid synthesis. |

| 2-Chlorotrityl (CTC) | Polystyrene | Carboxylic Acid | Very mild acid (e.g., TFA/DCM mixtures) google.com | Ideal for synthesizing protected peptide fragments. |

| PEG-PS | Polyethylene Glycol-grafted Polystyrene | Varies with linker | Dependent on the linker | Improved solvation and compatibility with growing peptide chains. cd-bioparticles.comnih.gov |

Applications in the Synthesis of Complex Peptides and Peptide Analogs for Research

Incorporation of D-Arginine for Enhanced Peptide Stability and Resistance to Enzymatic Degradation

A primary application of Fmoc-D-Arg(Pbf)-OPfp is in the synthesis of peptides with enhanced stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. nih.gov The introduction of D-amino acids, such as D-arginine, into a peptide sequence renders the peptide bonds in their vicinity unrecognizable to most proteases, thereby significantly increasing the peptide's resistance to enzymatic degradation and extending its plasma half-life. nih.govbiorxiv.org

For instance, research has shown that replacing L-arginine residues with D-arginine in the antimicrobial peptide oncocin dramatically increased its bioavailability from 25 minutes to over 8 hours. peptide.com This enhanced stability is a crucial attribute for developing peptide-based therapeutics. The use of this compound facilitates the precise incorporation of these stability-enhancing D-arginine residues during SPPS. sigmaaldrich.com

Design and Synthesis of Peptides with Modified Bioactivity Profiles

This strategy is employed to fine-tune the functional characteristics of a peptide, potentially enhancing its desired therapeutic effects while minimizing off-target interactions. bachem.com The ability to create peptides with novel or improved activity profiles is a cornerstone of modern drug discovery and peptide engineering. kyoto-u.ac.jp

Synthesis of Antimicrobial Peptide Analogs (e.g., RLA, Oncocin)

This compound is instrumental in the synthesis of potent antimicrobial peptide (AMP) analogs. Arginine-rich peptides are known for their antimicrobial properties. chempep.com The substitution with D-arginine can not only enhance stability but also, in some cases, improve antimicrobial efficacy.

Oncocin: As previously mentioned, replacing the two L-arginine residues in oncocin with D-arginine using the corresponding protected amino acid building block led to a significant increase in bioavailability and a slight improvement in antibacterial activity. peptide.com

RLA: In the case of the antimicrobial peptide RLA, substituting D-lysine with D-arginine resulted in improved membrane permeability and increased mitochondrial accumulation, highlighting the nuanced effects of specific D-amino acid substitutions. peptide.com

Arginine-Rich Peptides: A recent study on arginine-rich peptides demonstrated that both D-amino acid substitution and cyclization significantly enhanced protease resistance and antimicrobial activity. biorxiv.org

The synthesis of these and other AMP analogs relies on the efficient incorporation of D-arginine, a process for which this compound is well-suited.

Preparation of Cyclic Peptides and Peptide Mimetics for Conformational Studies

Cyclic peptides and peptide mimetics are valuable tools for conformational studies as their constrained structures provide insights into the bioactive conformations of peptides. uni-kiel.de The inclusion of D-amino acids can be a strategic element in the design of these molecules, as it can induce specific turns in the peptide backbone, facilitating cyclization and stabilizing particular secondary structures. uni-kiel.de

This compound enables the introduction of D-arginine into linear peptide precursors, which can then be cyclized. The resulting cyclic peptides, with their reduced conformational flexibility, are excellent models for studying structure-activity relationships. kyoto-u.ac.jp For example, cyclic pentapeptides containing a D-amino acid have been shown to adopt well-defined turn structures, which are crucial for their biological function. kyoto-u.ac.jpuni-kiel.de

Synthesis of Peptides for Structural Biology Investigations (e.g., NMR, X-ray Crystallography)

The production of high-quality, homogeneous peptides is a prerequisite for detailed structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This compound, as a high-purity, pre-activated reagent, contributes to the reliable synthesis of peptides for these demanding applications. chempep.comnih.gov

By incorporating D-arginine, researchers can generate peptide analogs with altered conformational preferences or stability, providing valuable comparative data for structural studies. Understanding the precise three-dimensional arrangement of atoms in a peptide is fundamental to elucidating its mechanism of action and for the rational design of improved analogs. kyoto-u.ac.jp

Development of Peptides for Biochemical and Enzymatic Assay Probes

Labeled peptides are essential probes in a wide variety of biochemical and enzymatic assays, including binding studies, enzyme activity profiling, and cellular trafficking analysis. researchgate.netubc.ca These probes often require specific modifications, such as the incorporation of non-natural amino acids or labeling with fluorescent tags.

The use of this compound allows for the synthesis of D-arginine-containing peptides that can serve as more stable substrates or inhibitors in these assays. nih.gov For example, a peptide probe designed to study a specific protease can be rendered resistant to other contaminating proteases by the inclusion of D-amino acids, thus improving the specificity and reliability of the assay. researchgate.net

Utilization in Fragment Condensation and Ligations for Larger Peptide Constructs

The chemical synthesis of large peptides and small proteins can be achieved through the ligation of smaller, unprotected peptide fragments. sigmaaldrich.com One of the most powerful ligation methods is native chemical ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.

This compound can be used in the solid-phase synthesis of the peptide fragments required for these ligation strategies. sigmaaldrich.com The ability to create large, complex peptide constructs, including those with post-translational modifications or incorporated D-amino acids, opens up new avenues for research in protein engineering and synthetic biology. nih.govsigmaaldrich.com

常见问题

Basic: What analytical techniques are recommended to verify the purity and enantiomeric integrity of Fmoc-D-Arg(Pbf)-OPfp?

Answer:

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (210–254 nm) to assess purity. A purity threshold ≥98.5% is typical for synthetic applications .

- TLC : Monitor synthesis intermediates using silica gel TLC with a solvent system like dichloromethane/methanol/acetic acid (95:5:3). Spots should correspond to reference standards .

- Chiral Analysis : Employ chiral HPLC or capillary electrophoresis to confirm enantiomeric purity (≥99.5%), critical for avoiding racemization in peptide sequences .

Basic: What solvent systems are optimal for dissolving this compound in SPPS workflows?

Answer:

- Primary Solvent : Dimethylformamide (DMF) is preferred due to its high solubility (>100 mg/mL) and compatibility with Fmoc chemistry. Ensure anhydrous conditions to prevent premature deprotection .

- Alternatives : Dimethyl sulfoxide (DMSO) can dissolve the compound at ~154 mM but is less ideal for SPPS due to slower coupling kinetics .

- Precipitation Issues : Avoid solvents like acetonitrile or ether, which may cause precipitation during resin swelling .

Advanced: How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Answer:

- Activation Reagents : Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or OxymaPure with DIC for efficient activation .

- Coupling Time : Extend reaction times to 2–4 hours for bulky residues, monitoring via Kaiser or chloranil tests .

- Microwave Assistance : Apply microwave irradiation (50°C, 20 W) to enhance diffusion rates in long or structured peptides .

Advanced: What strategies mitigate side reactions during deprotection of the Pbf group in arginine-containing peptides?

Answer:

- Acid Sensitivity : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to minimize carbocation-mediated side reactions. Limit cleavage time to 2–3 hours .

- Low-Temperature Deprotection : Perform deprotection at 0–4°C to reduce acid-induced aggregation or oxidation .

- Post-Cleavage Analysis : Validate completeness via LC-MS to detect residual Pbf-protected fragments .

Basic: What storage conditions preserve the stability of this compound?

Answer:

- Temperature : Store at –20°C in sealed, desiccated containers. Avoid freeze-thaw cycles, which degrade the OPfp ester .

- Moisture Control : Use molecular sieves in storage vials to maintain <2% water content .

- Shelf Life : Unopened powder remains stable for 3 years at –20°C; solutions in DMF should be used within 1 week .

Advanced: How to address low yields in long peptide sequences incorporating this compound?

Answer:

- Pseudoproline Dipeptides : Introduce pseudoproline motifs to reduce chain aggregation and improve solubility during elongation .

- Segment Condensation : Synthesize shorter fragments (≤15 residues) and ligate using native chemical ligation or enzymatic methods .

- In-Situ Monitoring : Use real-time FTIR or mass spectrometry to identify incomplete couplings early .

Advanced: What are the implications of the Pbf group’s orthogonality in multi-step peptide synthesis?

Answer:

- Selective Deprotection : The Pbf group remains stable under Fmoc deprotection conditions (20% piperidine/DMF) but is cleaved by TFA, enabling sequential side-chain deprotection .

- Compatibility Issues : Avoid strong nucleophiles (e.g., hydrazine) that may prematurely attack the Pbf sulfonamide group .

- Alternative Protecting Groups : Compare with Mtr or Pmc groups for acid stability; Pbf offers faster cleavage but similar side-chain protection .

Basic: How to validate the structural integrity of this compound after prolonged storage?

Answer:

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with reference data to confirm absence of hydrolyzed or oxidized byproducts .

- Mass Spectrometry : Perform ESI-MS or MALDI-TOF to verify molecular weight (648.77 g/mol) and detect degradation (e.g., OPfp ester hydrolysis) .

- Functional Testing : Conduct a model SPPS reaction to assess coupling efficiency relative to fresh batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。